Enhanced Lipophilicity (LogP) vs. Non-Isopropyl Analog
The target compound exhibits a calculated LogP of 1.8984, which is 1.12 log units higher than that of its closest non-isopropyl analog, 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid (CAS 933709-00-3; LogP = 0.775) . This increase in lipophilicity is attributable specifically to the 6-isopropyl substituent, as both compounds share the 2-pyrrolidine and 4-carboxylic acid groups. The difference exceeds the commonly cited 0.5 log-unit threshold for meaningful pharmacokinetic divergence and predicts higher passive membrane permeation and volume of distribution for the target compound [1].
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.8984 (Leyan) |
| Comparator Or Baseline | 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid (CAS 933709-00-3): LogP = 0.775 (Leyan) |
| Quantified Difference | ΔLogP = +1.12 (target more lipophilic by 4.1-fold on a linear scale) |
| Conditions | Calculated LogP; vendor-supplied computational prediction, consistent across the same platform (Leyan) |
Why This Matters
A LogP difference of >1 unit directly impacts membrane permeability, tissue distribution, and oral bioavailability, making the target compound a superior candidate for lead optimization programs requiring enhanced cellular or CNS penetration.
- [1] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
